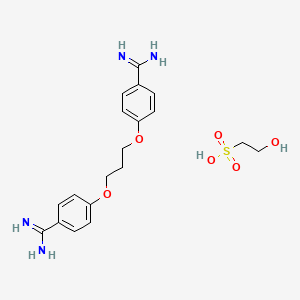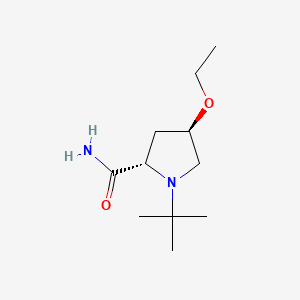
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium is a heterocyclic organic compound that features a pyridine ring substituted with a pentanylsulfanyl group at the 4-position and an oxide group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium typically involves the oxidation of the corresponding pyridine derivative. One common method is the oxidation of 4-(3-pentanylsulfanyl)pyridine using oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like titanium silicalite (TS-1) in methanol . This method is efficient and provides good yields of the desired N-oxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and safe handling of oxidizing agents and catalysts, ensuring consistent product quality and yield over extended periods .
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Substitution: The pentanylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of titanium silicalite (TS-1) catalyst.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Parent Pyridine: Formed through reduction reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles . This activation can facilitate various chemical reactions, making the compound useful in catalysis and organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine N-oxide: A simpler analog that lacks the pentanylsulfanyl group but shares the N-oxide functionality.
4-Nitropyridine 1-oxide: Another analog with a nitro group at the 4-position instead of the pentanylsulfanyl group.
Uniqueness
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium is unique due to the presence of the pentanylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other pyridine N-oxides. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
129598-85-2 |
|---|---|
Molekularformel |
C10H15NOS |
Molekulargewicht |
197.296 |
IUPAC-Name |
1-oxido-4-pentan-3-ylsulfanylpyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-3-9(4-2)13-10-5-7-11(12)8-6-10/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
ARFRNVYHCBHXHF-UHFFFAOYSA-N |
SMILES |
CCC(CC)SC1=CC=[N+](C=C1)[O-] |
Synonyme |
Pyridine, 4-[(1-ethylpropyl)thio]-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B588657.png)



![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B588664.png)
